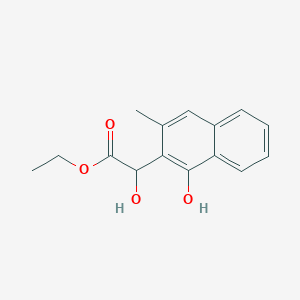![molecular formula C12H14FNO6S B8466135 dimethyl (2R)-2-[(4-fluorophenyl)sulfonylamino]butanedioate](/img/structure/B8466135.png)
dimethyl (2R)-2-[(4-fluorophenyl)sulfonylamino]butanedioate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
dimethyl (2R)-2-[(4-fluorophenyl)sulfonylamino]butanedioate is an organic compound with a complex structure that includes a fluorophenyl group and a sulfonylamino group attached to a succinate backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of dimethyl (2R)-2-[(4-fluorophenyl)sulfonylamino]butanedioate typically involves multiple steps, starting with the preparation of the fluorophenyl sulfonyl chloride, which is then reacted with an appropriate amine to form the sulfonylamino group. The final step involves the esterification of the succinate backbone with dimethyl groups. The reaction conditions often require the use of catalysts and specific solvents to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
dimethyl (2R)-2-[(4-fluorophenyl)sulfonylamino]butanedioate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The fluorophenyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reactions often require strong nucleophiles like sodium methoxide or potassium tert-butoxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce sulfides.
Aplicaciones Científicas De Investigación
dimethyl (2R)-2-[(4-fluorophenyl)sulfonylamino]butanedioate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of dimethyl (2R)-2-[(4-fluorophenyl)sulfonylamino]butanedioate involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonylamino group can form strong interactions with active sites, inhibiting enzyme activity or modulating receptor function. The fluorophenyl group can enhance the compound’s binding affinity and specificity.
Comparación Con Compuestos Similares
Similar Compounds
- Dimethyl (2R)-2-{[(4-chlorophenyl)sulfonyl]amino}succinate
- Dimethyl (2R)-2-{[(4-bromophenyl)sulfonyl]amino}succinate
- Dimethyl (2R)-2-{[(4-methylphenyl)sulfonyl]amino}succinate
Uniqueness
dimethyl (2R)-2-[(4-fluorophenyl)sulfonylamino]butanedioate is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. The fluorine atom can enhance the compound’s stability and lipophilicity, making it more effective in certain applications compared to its analogs.
Propiedades
Fórmula molecular |
C12H14FNO6S |
|---|---|
Peso molecular |
319.31 g/mol |
Nombre IUPAC |
dimethyl (2R)-2-[(4-fluorophenyl)sulfonylamino]butanedioate |
InChI |
InChI=1S/C12H14FNO6S/c1-19-11(15)7-10(12(16)20-2)14-21(17,18)9-5-3-8(13)4-6-9/h3-6,10,14H,7H2,1-2H3/t10-/m1/s1 |
Clave InChI |
CHKPFLCKTIQFNL-SNVBAGLBSA-N |
SMILES isomérico |
COC(=O)C[C@H](C(=O)OC)NS(=O)(=O)C1=CC=C(C=C1)F |
SMILES canónico |
COC(=O)CC(C(=O)OC)NS(=O)(=O)C1=CC=C(C=C1)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![1-[([1,1'-Biphenyl]-2-yl)oxy]-3-[methyl(propan-2-yl)amino]propan-2-ol](/img/structure/B8466083.png)




![3-[2-(Methylamino)phenyl]propanoic acid](/img/structure/B8466116.png)
![6-(2-aminoethyl)-3,3-dimethylbenzo[c][1,2]oxaborol-1(3H)-ol hydrochloride](/img/structure/B8466119.png)

![Tert-butyl 5-nitro-2,3-dihydrobenzo[b][1,4]dioxin-6-ylcarbamate](/img/structure/B8466130.png)
![1-(8-aminooctyl)-2-(2-methoxyethyl)-1H-imidazo[4,5-c]quinolin-4-amine](/img/structure/B8466141.png)


